molecular formula C21H21N5OS B3025804 3-(4,6-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-5-yl)-N-(3-methylsulfanylphenyl)propanamide

3-(4,6-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-5-yl)-N-(3-methylsulfanylphenyl)propanamide

Cat. No.: B3025804
M. Wt: 391.5 g/mol
InChI Key: UNCZUEUPSJKHGB-UHFFFAOYSA-N
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Description

Pantothenate kinase-IN-2 is a small molecule inhibitor that targets pantothenate kinase, an enzyme crucial for the biosynthesis of coenzyme A from pantothenic acid (vitamin B5). This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of pantothenate kinase-associated neurodegeneration (PKAN), a rare genetic disorder characterized by progressive neurodegeneration .

Mechanism of Action

Target of Action

The primary target of Pantothenate kinase-IN-2 is Pantothenate Kinase 2 (PANK2) . PANK2 is a metabolic enzyme that regulates cellular coenzyme A (CoA) levels . It is localized in the mitochondrial intermembrane space , suggesting a role for this paralog in energy metabolism .

Mode of Action

Pantothenate kinase-IN-2 interacts with PANK2, which catalyzes the transformation of ®-pantothenate into ®-4’-phosphopantothenate using ATP . This enzyme is the first step in the pathway converting vitamin B5 into coenzyme A . The binding of Pantothenate kinase-IN-2 to one protomer locks the opposite protomer in a catalytically active conformation that is refractory to acetyl-CoA inhibition .

Biochemical Pathways

The action of Pantothenate kinase-IN-2 affects the Coenzyme A (CoA) biosynthetic pathway . PANK2 is the first and rate-controlling step in this pathway . CoA is a major acyl group carrier in biology and participates as a key cofactor and regulator of intermediary metabolism .

Pharmacokinetics

It is known that the rate of metabolism of related compounds in blood is species-dependent . Following oral administration, the compound was found in the brains of monkeys but was absent in mice

Result of Action

The action of Pantothenate kinase-IN-2 leads to an increase in CoA levels in the liver and brain . This can have significant effects at the molecular and cellular levels, potentially influencing energy metabolism and other CoA-dependent processes . In the context of Pantothenate Kinase-Associated Neurodegeneration (PKAN), a disease caused by mutations in PANK2, Pantothenate kinase-IN-2 could potentially help to restore normal cellular activity .

Action Environment

The action of Pantothenate kinase-IN-2 is likely influenced by various environmental factors. For instance, the mitochondrial environment, where PANK2 is located, could play a crucial role in the compound’s action Additionally, the compound’s efficacy and stability might be affected by factors such as pH, temperature, and the presence of other molecules in the cellular environment

Biochemical Analysis

Biochemical Properties

The compound 3-(2,4-Dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-3-yl)-N-(3-(methylthio)phenyl)propanamide plays a crucial role in biochemical reactions by inhibiting Pantothenate kinase 1/3 . Pantothenate kinase phosphorylates pantothenate (vitamin B5) to form 4’-phosphopantothenate at the expense of a molecule of adenosine triphosphate (ATP) . This step is the rate-limiting step in the biosynthesis of CoA , a necessary cofactor in all living organisms. It acts as the major acyl group carrier in many important cellular processes, such as the citric acid cycle and fatty acid metabolism .

Cellular Effects

The effects of 3-(2,4-Dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-3-yl)-N-(3-(methylthio)phenyl)propanamide on various types of cells and cellular processes are profound. By inhibiting Pantothenate kinase 1/3, it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The inhibition of Pantothenate kinase 1/3 by this compound can lead to a decrease in the production of CoA, which can have wide-ranging effects on cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-(2,4-Dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-3-yl)-N-(3-(methylthio)phenyl)propanamide involves its binding to Pantothenate kinase 1/3, inhibiting its activity . This inhibition prevents the phosphorylation of pantothenate to form 4’-phosphopantothenate, thus reducing the production of CoA . This can lead to changes in gene expression and other downstream effects due to the reduced availability of CoA .

Metabolic Pathways

The metabolic pathways that 3-(2,4-Dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-3-yl)-N-(3-(methylthio)phenyl)propanamide is involved in are related to the biosynthesis of CoA . By inhibiting Pantothenate kinase 1/3, it can affect the production of CoA and thus influence various metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pantothenate kinase-IN-2 typically involves multiple steps, starting from commercially available starting materials. The synthetic route includes the formation of key intermediates through a series of reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of Pantothenate kinase-IN-2 involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required quality standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Pantothenate kinase-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Pantothenate kinase-IN-2 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products

The major products formed from these reactions include various derivatives of Pantothenate kinase-IN-2, which can be further studied for their biological activity and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pantothenate kinase-IN-2 include other pantothenate kinase inhibitors such as PZ-2891 and fosmetpantotenate .

Uniqueness

Pantothenate kinase-IN-2 is unique due to its specific binding affinity and inhibitory potency against pantothenate kinase. Unlike other inhibitors, it has shown promising results in preclinical models of PKAN, demonstrating its potential as a therapeutic agent .

Conclusion

Pantothenate kinase-IN-2 is a significant compound in the field of biochemical research and therapeutic development. Its ability to inhibit pantothenate kinase and disrupt coenzyme A biosynthesis makes it a valuable tool for studying metabolic pathways and developing treatments for neurodegenerative disorders.

If you have any further questions or need additional information, feel free to ask!

Properties

IUPAC Name

3-(4,6-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-5-yl)-N-(3-methylsulfanylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c1-13-17(9-10-19(27)24-15-6-4-7-16(12-15)28-3)14(2)26-21(23-13)18-8-5-11-22-20(18)25-26/h4-8,11-12H,9-10H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCZUEUPSJKHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C3C=CC=NC3=NN12)C)CCC(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4,6-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-5-yl)-N-(3-methylsulfanylphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(4,6-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-5-yl)-N-(3-methylsulfanylphenyl)propanamide
Reactant of Route 3
3-(4,6-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-5-yl)-N-(3-methylsulfanylphenyl)propanamide
Reactant of Route 4
3-(4,6-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-5-yl)-N-(3-methylsulfanylphenyl)propanamide
Reactant of Route 5
Reactant of Route 5
3-(4,6-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-5-yl)-N-(3-methylsulfanylphenyl)propanamide
Reactant of Route 6
Reactant of Route 6
3-(4,6-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-5-yl)-N-(3-methylsulfanylphenyl)propanamide

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